Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

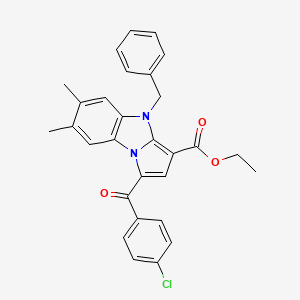

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate (CAS: 853317-60-9) is a polycyclic heteroaromatic compound with a benzimidazole core fused to a pyrrole ring. Its molecular formula is C₂₉H₂₅ClN₂O₃, and it has a molecular weight of 485.0 g/mol . Key structural features include:

- A 4-chlorobenzoyl group at position 1, contributing electron-withdrawing effects.

- 6,7-dimethyl groups on the benzimidazole ring, influencing solubility and conformational stability.

- An ethyl carboxylate ester at position 3, modulating polarity and bioavailability.

The compound’s Smiles notation is CCOC(=O)c1cc(C(=O)c2ccc(Cl)cc2)n2c3cc(C)c(C)cc3n(Cc3ccccc3)c12, reflecting its complex substitution pattern .

Properties

CAS No. |

853317-60-9 |

|---|---|

Molecular Formula |

C29H25ClN2O3 |

Molecular Weight |

485.0 g/mol |

IUPAC Name |

ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C29H25ClN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |

InChI Key |

HPRIEPJNAXPFSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=C(C(=C3)C)C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C29H25ClN2O3

- Molecular Weight : 484.98 g/mol

Its structure features a pyrrolo-benzimidazole core, which is known for enhancing biological activity due to the presence of multiple functional groups that can interact with biological targets.

Antioxidant Activity

Research has indicated that derivatives of pyrrolo-benzimidazole compounds exhibit significant antioxidant properties. The extended resonance of the benzyl group contributes to this activity, making it a candidate for studies related to oxidative stress and related diseases .

Anticancer Potential

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has been evaluated for its anticancer properties. Studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antiviral Activity

Certain benzimidazole derivatives have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). The structural features of this compound may enhance its efficacy against viral replication .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in Frontiers in Pharmacology evaluated a series of benzimidazole derivatives for their anticancer activity against various tumor cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be further explored with this compound .

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

This modification increases steric hindrance and may alter binding interactions in biological systems.

Table 1: Structural and Molecular Comparison

Crystallographic Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) has been widely used for refining small-molecule crystal structures . The 2-phenyl analog’s additional substituent might exacerbate these challenges due to increased steric clashes .

Biological Activity

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molecular weight of 485.0 g/mol. Its structure features a pyrrolo-benzimidazole core which is known for exhibiting various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The efficiency of synthesis can vary based on the reaction conditions and the reagents used.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties against both bacterial and fungal strains. It shows particularly strong activity against Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Antitumor Efficacy in Vivo : In a study involving xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups. This supports its candidacy for further development as an anticancer agent.

- Antimicrobial Testing : A series of experiments conducted on various pathogens demonstrated that this compound not only inhibited growth but also disrupted biofilm formation, highlighting its potential as a therapeutic agent against resistant strains.

Q & A

Basic Question: What are the common synthetic routes for preparing Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Step 1: Formation of the benzimidazole core via cyclization of substituted o-phenylenediamine derivatives under acidic conditions.

- Step 2: Introduction of the 4-chlorobenzoyl group using Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous solvents like dichloromethane and catalysts such as AlCl₃ .

- Step 3: Ethyl esterification at the 3-position using ethyl chloroformate in the presence of a base (e.g., pyridine) .

- Step 4: Benzylation at the 4-position via alkylation with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Reaction progress is monitored by TLC, and purification involves column chromatography with silica gel (hexane/ethyl acetate gradients) .

Basic Question: How can researchers assess the purity of this compound?

Methodological Answer:

Purity is evaluated using:

- HPLC: A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time comparisons with standards (e.g., impurities like 4-chlorophenyl derivatives) are critical .

- Mass Spectrometry (ESI-MS): Confirmation of molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) ensures correct molecular weight .

- Melting Point Analysis: Sharp melting points (e.g., 180–182°C) indicate homogeneity .

Advanced Question: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Diffraction: Single crystals are grown via slow evaporation of ethanol solutions. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with a CCD detector ensures high resolution .

- Refinement: SHELXL (via Olex2 interface) refines structures using full-matrix least-squares on F². Key parameters include:

Advanced Question: How are Cremer-Pople puckering coordinates applied to analyze ring conformations in this compound?

Methodological Answer:

- Coordinate Calculation: Using crystallographic data, the mean plane of the pyrrolo-benzimidazole ring is defined. Puckering amplitude (q) and phase angle (φ) are computed via:

, where are deviations from the mean plane . - Case Study: For a related benzimidazole derivative, q = 0.25 Å and φ = 15° indicate a shallow envelope conformation. This aligns with observed π-π stacking distances (3.26–3.98 Å) in crystal packing .

Advanced Question: What experimental designs validate biological activity hypotheses for this compound?

Methodological Answer:

- Kinase Inhibition Assays: Use recombinant kinases (e.g., VEGFR2) in ATP-binding assays with ADP-Glo™ reagents. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL suggest potency .

- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .

Advanced Question: How to address contradictions between computational docking and crystallographic data for this compound?

Methodological Answer:

- Docking Validation: Re-dock the crystallographically confirmed conformation (PDB ID: from ) into the target protein (e.g., VEGFR2) using AutoDock Vina. Compare binding poses with initial predictions.

- Energy Minimization: Apply AMBER force fields to optimize hydrogen bonding (e.g., C–H···N interactions observed at 2.8–3.0 Å in crystal structures) .

- RMSD Analysis: Calculate root-mean-square deviations (>2.0 Å suggests significant discrepancies) between predicted and observed ligand conformations .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for analogues of this compound?

Methodological Answer:

- Substituent Variation: Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in logP (HPLC-derived) and bioactivity .

- Core Modifications: Synthesize pyrazolo[3,4-b]pyridine or triazolo[1,5-a]pyrimidine analogues to compare scaffold rigidity and π-stacking potential .

- 3D-QSAR Models: Use CoMFA or CoMSIA on a dataset of IC₅₀ values (from kinase assays) to map electrostatic/hydrophobic contours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.